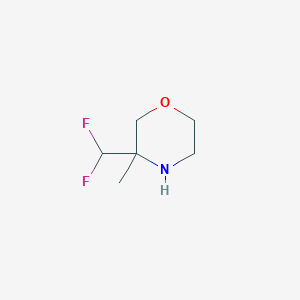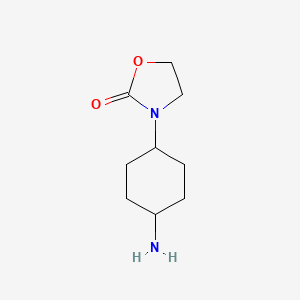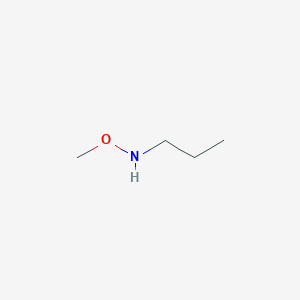![molecular formula C14H22ClN3O4 B13527215 3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoicacidhydrochloride](/img/structure/B13527215.png)
3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride is a synthetic compound with a complex molecular structure. It is primarily used as a rigid linker in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation . This compound is significant in the field of medicinal chemistry due to its role in facilitating the degradation of disease-causing proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride involves multiple stepsThe final step involves the addition of the propanoic acid moiety and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the Boc-protected nitrogen atom.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of the imidazo[1,2-a]pyrazine core.
Deprotection Reactions: The primary product is the free amine derivative of the compound.
Aplicaciones Científicas De Investigación
3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target and degrade specific proteins within cells, offering a novel approach to treating diseases such as cancer and neurodegenerative disorders . The compound’s rigid structure makes it an ideal linker for connecting the targeting moiety to the E3 ligase recruiting element in PROTACs .
Mecanismo De Acción
The mechanism of action of 3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride involves its role as a linker in PROTACs. The compound facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved depend on the specific PROTAC and the disease being targeted.
Comparación Con Compuestos Similares
Similar Compounds
3-(7-(tert-Butoxycarbonyl)-2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoic acid hydrochloride: Another rigid linker used in PROTAC development.
tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate: A similar compound with a slightly different structure and application.
Uniqueness
3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoic acid hydrochloride is unique due to its specific structure, which provides rigidity and stability to PROTAC molecules. This rigidity is crucial for the proper orientation and function of the PROTAC, enhancing its ability to form the necessary ternary complex for protein degradation .
Propiedades
Fórmula molecular |
C14H22ClN3O4 |
|---|---|
Peso molecular |
331.79 g/mol |
Nombre IUPAC |
3-[7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-3-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H21N3O4.ClH/c1-14(2,3)21-13(20)16-6-7-17-10(4-5-12(18)19)8-15-11(17)9-16;/h8H,4-7,9H2,1-3H3,(H,18,19);1H |
Clave InChI |
QKCKFDOVABEGCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN2C(=NC=C2CCC(=O)O)C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


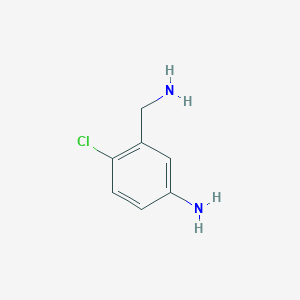
![2-(2-Aminoethyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B13527143.png)

![rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13527153.png)
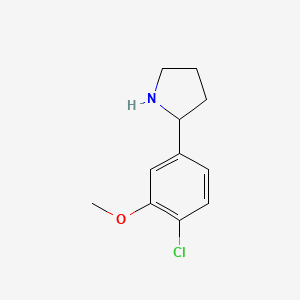
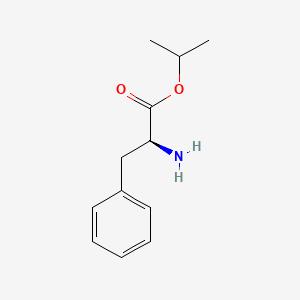
![Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13527172.png)

![Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13527184.png)
